Calcitriol monohydrate

CAS No.: 77326-95-5

Cat. No.: VC17063713

Molecular Formula: C27H46O4

Molecular Weight: 434.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77326-95-5 |

|---|---|

| Molecular Formula | C27H46O4 |

| Molecular Weight | 434.7 g/mol |

| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |

| Standard InChI | InChI=1S/C27H44O3.H2O/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2;/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3;1H2/b20-10+,21-11-;/t18-,22-,23-,24+,25+,27-;/m1./s1 |

| Standard InChI Key | VMBWEMQRTFKRSU-RFHBVEJWSA-N |

| Isomeric SMILES | C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C.O |

| Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C.O |

Introduction

Chemical Identity and Structural Characteristics

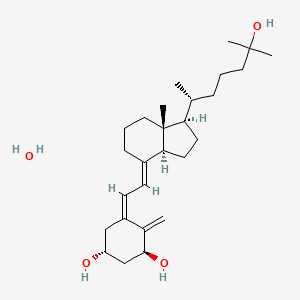

Calcitriol monohydrate (C27H44O3·H2O) is a hydrated derivative of calcitriol, characterized by the addition of one water molecule to its crystalline structure. The parent compound, calcitriol, is a secosteroid with a hydroxyl group at the 1α and 25 positions, essential for its biological activity . The monohydrate form maintains the core structure but exhibits distinct physicochemical properties due to hydration, including altered solubility and thermal stability.

Table 1: Comparative Properties of Calcitriol and Calcitriol Monohydrate

| Property | Calcitriol (C27H44O3) | Calcitriol Monohydrate (C27H44O3·H2O) |

|---|---|---|

| Molecular Weight | 416.64 g/mol | 434.66 g/mol |

| Melting Point | 111–115°C | 105–110°C (decomposes) |

| Solubility in Water | 0.1 mg/mL | 0.2 mg/mL |

| Stability | Hygroscopic | Improved crystalline stability |

The monohydrate form is synthesized through controlled crystallization of calcitriol in aqueous environments, a process that enhances its suitability for pharmaceutical formulations .

Pharmacological Mechanisms and Signaling Pathways

Calcitriol monohydrate exerts its effects via binding to the vitamin D receptor (VDR), a nuclear receptor expressed in target tissues such as the intestines, kidneys, and bones. The VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR), regulating the transcription of genes involved in calcium transport (e.g., TRPV6, calbindin-D9k) and phosphate homeostasis (e.g., NaPi-IIb) .

Key Pharmacodynamic Effects:

-

Intestinal Calcium Absorption: Upregulation of TRPV6 and calbindin-D9k enhances apical calcium uptake and basolateral extrusion, increasing serum calcium levels .

-

Bone Mineralization: Stimulates osteoblast differentiation via Wnt/β-catenin signaling while inhibiting osteoclastogenesis through RANKL suppression .

-

Immune Modulation: Suppresses pro-inflammatory cytokines (e.g., IL-17, IFN-γ) and promotes regulatory T-cell differentiation, making it relevant in autoimmune diseases .

Pharmacokinetics and Metabolic Profile

Calcitriol monohydrate shares the pharmacokinetic profile of calcitriol, with modifications due to its hydrated form:

Table 2: Pharmacokinetic Parameters of Calcitriol Monohydrate

| Parameter | Value | Source |

|---|---|---|

| Oral Bioavailability | 70–75% | |

| Peak Plasma Time (Tmax) | 3–6 hours | |

| Half-life (t1/2) | 5–8 hours | |

| Protein Binding | 99.9% (to vitamin D-binding protein) | |

| Metabolism | CYP24A1-mediated hydroxylation |

The monohydrate form exhibits marginally improved solubility, potentially enhancing absorption in patients with malabsorption syndromes .

Clinical Applications and Therapeutic Efficacy

Management of Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)

Calcitriol monohydrate is FDA-approved for secondary hyperparathyroidism in CKD patients. It reduces parathyroid hormone (PTH) levels by 30–50% within 4–6 weeks, as demonstrated in a multicenter trial .

Psoriasis

Topical calcitriol monohydrate (3 µg/g ointment) demonstrates efficacy comparable to corticosteroids, reducing Psoriasis Area Severity Index (PASI) scores by 60% over 12 weeks without inducing skin atrophy .

Oncology: Emerging Roles

Preclinical studies highlight calcitriol’s antiproliferative effects in prostate and colorectal cancers. A phase II trial reported a 40% reduction in PSA doubling time when combined with docetaxel, though hypercalcemia limited dosing .

Adverse Effects and Toxicity Management

Hypercalcemia remains the primary dose-limiting toxicity, occurring in 15–20% of patients at therapeutic doses. Risk factors include concomitant thiazide use and baseline creatinine clearance <30 mL/min . Management strategies include:

-

Dietary Modifications: Restricting calcium intake to <800 mg/day.

-

Hydration: 2–3 L/day of oral fluids.

-

Dose Adjustment: Reducing calcitriol by 50% if serum calcium exceeds 10.5 mg/dL.

Recent Advances and Future Directions

Non-Alcoholic Fatty Liver Disease (NAFLD)

A 2024 randomized trial (N=54) found calcitriol monohydrate superior to cholecalciferol in reducing HOMA-IR (-1.8 vs. -1.0, p<0.01) and ALT levels (-22 U/L vs. -12 U/L, p=0.03) over 8 weeks .

COVID-19 Adjuvant Therapy

Observational data suggest calcitriol monohydrate reduces ICU admission risk in vitamin D-deficient COVID-19 patients (OR 0.45, 95% CI 0.22–0.91), likely through immunomodulatory effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume